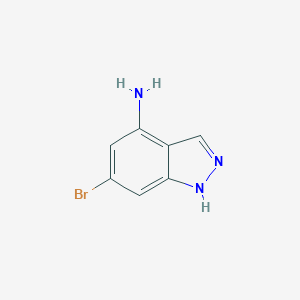

6-bromo-1H-indazol-4-amine

Vue d'ensemble

Description

6-bromo-1H-indazol-4-amine is a compound that has been studied for its potential medicinal applications . It has been used in the synthesis of a series of novel indazole derivatives, which were evaluated for anticancer, antiangiogenic, and antioxidant activities .

Synthesis Analysis

The synthesis of indazole derivatives, including 6-bromo-1H-indazol-4-amine, involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazole derivatives include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Applications De Recherche Scientifique

Anticancer Agents

- Field : Medicinal Chemistry .

- Application : Indazole derivatives have been evaluated for anti-proliferative activity in various human cancer cell lines . For example, A549, K562, PC3, and Hep-G2 cells were treated with indazole derivatives for 48 hours in a range of concentrations (from 0.625 to 10 μM) and subjected to a proliferation assay using the MTT assay .

- Methods : The compounds were synthesized through simple and well-known chemical reactions . The cells were treated with these compounds and their proliferation was measured using the MTT assay .

- Results : The results of these studies are not specified in the sources. However, the fact that these compounds are being evaluated suggests that they have shown promise in preliminary studies .

Anti-inflammatory Agents

- Field : Medicinal Chemistry .

- Application : Indazole derivatives have been investigated for their anti-inflammatory potential . For example, 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB), a novel inhibitor of cyclo-oxygenase-2 (COX-2), was investigated for its effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .

- Methods : The compounds were synthesized and then tested for their ability to inhibit the production of certain mediators in OA cartilage .

- Results : ITB inhibited the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner, whereas nitrite was partially reduced .

Antihypertensive Agents

- Field : Medicinal Chemistry .

- Application : Indazole-containing heterocyclic compounds have been used in the development of antihypertensive drugs . These compounds can help control high blood pressure, reducing the risk of heart disease and stroke .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

Antidepressant Agents

- Field : Medicinal Chemistry .

- Application : Indazole derivatives have been explored for their potential antidepressant effects . These compounds could potentially help to alleviate symptoms of depression .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

Antibacterial Agents

- Field : Medicinal Chemistry .

- Application : Indazole derivatives have been investigated for their antibacterial properties . These compounds could potentially be used to treat bacterial infections .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

Inhibitors of Phosphoinositide 3-Kinase δ

- Field : Medicinal Chemistry .

- Application : Indazole derivatives can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

Antifungal Agents

- Field : Medicinal Chemistry .

- Application : Indazole derivatives have been explored for their potential antifungal effects . These compounds could potentially help to treat fungal infections .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

Anti-HIV Agents

- Field : Medicinal Chemistry .

- Application : Indazole derivatives have been investigated for their anti-HIV properties . These compounds could potentially be used to treat HIV infections .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

Antiarrhythmic Agents

- Field : Medicinal Chemistry .

- Application : Indazole derivatives have been explored for their potential antiarrhythmic effects . These compounds could potentially help to control irregular heartbeats .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

Antidiabetic Agents

- Field : Medicinal Chemistry .

- Application : Indazole derivatives have been investigated for their antidiabetic properties . These compounds could potentially be used to treat diabetes .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

Anti-allergic Agents

- Field : Medicinal Chemistry .

- Application : Indazole derivatives have been explored for their potential anti-allergic effects . These compounds could potentially help to treat allergic reactions .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

Antipyretic Agents

- Field : Medicinal Chemistry .

- Application : Indazole derivatives have been investigated for their antipyretic properties . These compounds could potentially be used to reduce fever .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

Safety And Hazards

Propriétés

IUPAC Name |

6-bromo-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORDVWJEXMDSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646138 | |

| Record name | 6-Bromo-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1H-indazol-4-amine | |

CAS RN |

885518-50-3 | |

| Record name | 6-Bromo-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate](/img/structure/B49824.png)

![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)

![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)

![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)